molecular formula C15H17NO2 B13994907 Carbamic acid, butyl-, 1-naphthalenyl ester CAS No. 38357-68-5

Carbamic acid, butyl-, 1-naphthalenyl ester

Cat. No.: B13994907
CAS No.: 38357-68-5
M. Wt: 243.30 g/mol
InChI Key: BWSGOFFCLVVTCU-UHFFFAOYSA-N
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Description

Carbamic acid, butyl-, 1-naphthalenyl ester is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamic acid moiety esterified with a butyl group and a naphthalenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, butyl-, 1-naphthalenyl ester typically involves the reaction of 1-naphthol with butyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction can be represented as follows:

1-Naphthol+Butyl isocyanateCarbamic acid, butyl-, 1-naphthalenyl ester\text{1-Naphthol} + \text{Butyl isocyanate} \rightarrow \text{this compound} 1-Naphthol+Butyl isocyanate→Carbamic acid, butyl-, 1-naphthalenyl ester

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and a catalyst such as triethylamine may be used to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, butyl-, 1-naphthalenyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases to yield 1-naphthol and butyl carbamate.

    Oxidation: The naphthalenyl group can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The ester can participate in nucleophilic substitution reactions where the butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Hydrolysis: 1-Naphthol and butyl carbamate.

    Oxidation: Oxidized derivatives of the naphthalenyl group.

    Substitution: Substituted carbamates.

Scientific Research Applications

Carbamic acid, butyl-, 1-naphthalenyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds in a controlled manner.

    Industry: Utilized in the production of polymers and coatings due to its ability to form stable films.

Mechanism of Action

The mechanism of action of carbamic acid, butyl-, 1-naphthalenyl ester involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by carbamylation of active site residues. The naphthalenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, phenyl-, 1-methylethyl ester
  • Carbamic acid, ethyl-, 2-(1-methylethyl)phenyl ester
  • Carbamic acid, N-[2-(2-naphthalenyl)ethyl]-, 2-(1-methylethyl)phenyl ester

Uniqueness

Carbamic acid, butyl-, 1-naphthalenyl ester is unique due to the presence of both a butyl group and a naphthalenyl group, which confer distinct chemical and physical properties. The naphthalenyl group provides aromaticity and potential for π-π interactions, while the butyl group offers hydrophobicity and flexibility.

Properties

CAS No.

38357-68-5

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

naphthalen-1-yl N-butylcarbamate

InChI

InChI=1S/C15H17NO2/c1-2-3-11-16-15(17)18-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3,(H,16,17)

InChI Key

BWSGOFFCLVVTCU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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